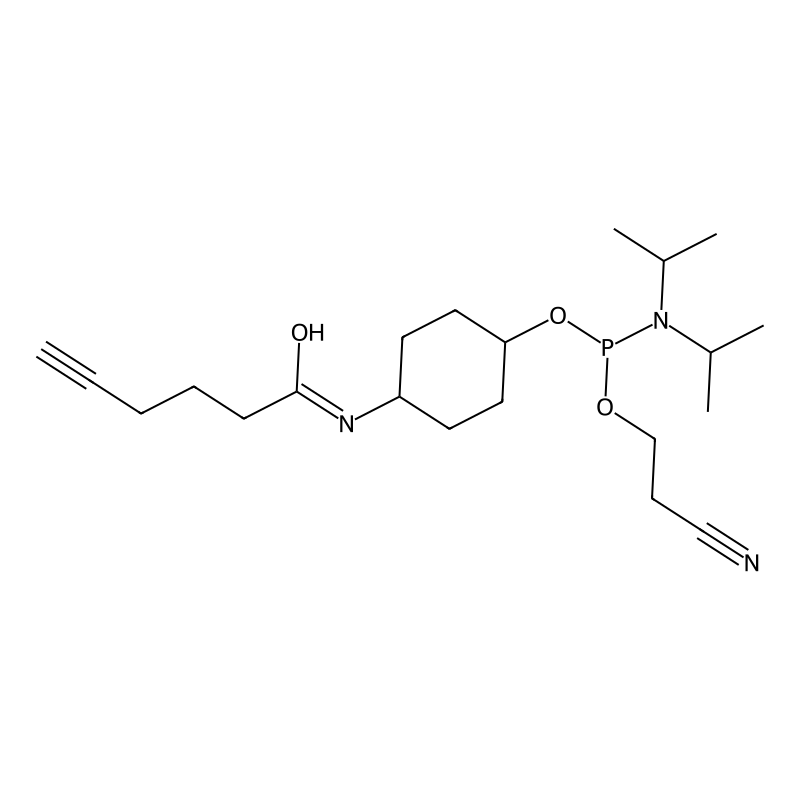Alkyne Phosphoramidite, 5'-terminal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Description
Alkyne Phosphoramidite, 5'-terminal is a specialized chemical compound utilized primarily in the synthesis of oligonucleotides. It features an alkyne group at the 5' end, which is crucial for facilitating click chemistry—a method that allows for the rapid and efficient conjugation of biomolecules. The compound has a CAS number of 1417539-32-2 and is recognized for its ability to enhance the functionality and versatility of synthesized nucleic acids in various bioconjugation applications .
The primary chemical reaction involving Alkyne Phosphoramidite, 5'-terminal is its incorporation into oligonucleotides during the phosphoramidite synthesis process. This reaction typically occurs through the formation of phosphodiester bonds, where the alkyne group provides a reactive site for subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the attachment of various functional groups or labels to the oligonucleotide, enhancing its utility in research and therapeutic applications .
The synthesis of Alkyne Phosphoramidite, 5'-terminal typically involves several steps:
- Preparation of the Base: The initial step includes synthesizing a suitable nucleoside base that will serve as the foundation for the phosphoramidite.
- Phosphorylation: The nucleoside is then phosphorylated to create a phosphoramidite intermediate.
- Alkyne Introduction: An alkyne moiety is introduced at the 5' position through a series of
Alkyne Phosphoramidite, 5'-terminal has several key applications:
- Oligonucleotide Synthesis: It is primarily used to synthesize modified oligonucleotides with enhanced properties for research purposes.
- Click Chemistry: The alkyne functionality allows for efficient labeling and conjugation with azide-containing molecules, which can be used in imaging and tracking studies.
- Bioconjugation: It serves as a tool for attaching drugs or labels to nucleic acids, aiding in drug delivery systems and diagnostic assays .
Interaction studies involving Alkyne Phosphoramidite, 5'-terminal often focus on its role in click chemistry. These studies typically examine how well oligonucleotides synthesized with this compound can bind to target molecules or cells when modified with azide partners. Such interactions are critical for understanding the efficacy of these compounds in therapeutic settings and their potential use in targeted drug delivery systems .
Several compounds share similarities with Alkyne Phosphoramidite, 5'-terminal, particularly in their roles within nucleic acid synthesis and modification:
| Compound Name | Features | Unique Aspects |
|---|---|---|
| Phosphoramidite | General class for nucleic acid synthesis | Lacks specific alkyne functionality |
| Azide Phosphoramidite | Contains azide group for click chemistry | Does not have the alkyne moiety |
| Alkene Phosphoramidite | Contains alkene group | Different reactivity profile compared to alkyne |
| N-Boc Protected Oligonucleotide | Protects amine groups during synthesis | Focuses on protecting functional groups |
Alkyne Phosphoramidite stands out due to its unique ability to facilitate click chemistry through its terminal alkyne group, making it particularly valuable in bioconjugation applications compared to other phosphoramidites that lack this feature .








